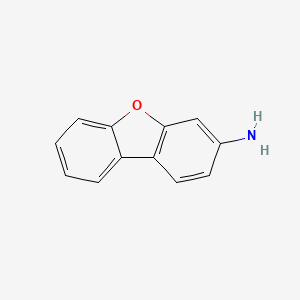

3-Aminodibenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dibenzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCIALFYKYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020411 | |

| Record name | 3-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4106-66-5 | |

| Record name | 3-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4106-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminodibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QMB22RU9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Exploration of Novel Therapeutic and Material Applicationsfuture Research Should Continue to Broaden the Scope of Applications for 3 Adbf Derivatives. It Has Been Used As a Starting Material for Compounds with Antiproliferative Activity, Such As Benzofuro 2,3 F Quinazolin 1 2h Ones.unibas.itthere is Also Potential in Developing Derivatives As Agonists for Specific Receptors, Like the 5 Ht2a/2c Serotonin Receptors, Which Could Have Applications in Neuroscience.acs.orgfurthermore, the Core Structure is of Interest in Materials Science for Applications Like Organic Light Emitting Diodes Oleds .bldpharm.comontosight.aiexploring Its Utility in Creating Novel Antimicrobial Agents is Another Promising Direction.jetir.orgatbuftejoste.com.ng

| Future Direction | Research Goal | Potential Impact |

| Safer Analogue Design | Synthesize derivatives that avoid metabolic activation pathways leading to toxicity while retaining useful properties. | Development of non-carcinogenic scaffolds for medicinal and material applications. |

| Computational Modeling | Use predictive models (e.g., cat-SAR) to screen for toxicity and prioritize synthesis of safer compounds. | More efficient and cost-effective discovery of safe, functional molecules. |

| Novel Applications | Investigate 3-ADBF derivatives for new uses in neuroscience, materials science, and as antimicrobial agents. | Expansion of the utility of the dibenzofuran (B1670420) scaffold into new high-value areas. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Aminodibenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-aminodibenzofuran and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework.

In the ¹H NMR spectrum of 1-aminodibenzofuran derivatives, signals for the aromatic protons typically appear in the range of δ 7.20–8.84 ppm. jetir.org For instance, in a derivative of 1-aminodibenzofuran, the aromatic protons present as a multiplet in the δ 7.58-8.84 ppm region. jetir.org The amino (-NH) proton signal can be observed at various chemical shifts depending on the specific derivative, for example, at δ 5.75 ppm for one such compound. jetir.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For 1-nitrodibenzofuran, a precursor to aminodibenzofurans, the carbon signals appear between δ 112.52 and 143.02 ppm. jetir.org In a derivative of 1-aminodibenzofuran, the carbon signals are observed in the range of δ 39.34–156.51 ppm. jetir.org The specific chemical shifts are sensitive to the substituents on the dibenzofuran (B1670420) core. For example, in 2-methoxy-3-aminodibenzofuran, the introduction of a methoxy (B1213986) group influences the electronic environment and thus the chemical shifts of the nearby carbon and hydrogen atoms. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, confirming the substitution pattern on the dibenzofuran ring system. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 1-Aminodibenzofuran Derivative jetir.org

| Atom Type | Chemical Shift (ppm) |

|---|---|

| Ar-CH (¹H) | 7.51 - 8.22 |

| -NH (¹H) | 5.75 |

| -CH₃ (¹H) | 2.50 |

| Aromatic C (¹³C) | 112.47 - 156.51 |

| Aliphatic C (¹³C) | 39.34 - 43.59 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. eag.comphotometrics.net The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the presence of particular bonds. vscht.cz

The most characteristic IR absorption for this compound is the N-H stretching vibration of the primary amine group, which typically appears as a medium-intensity signal in the region of 3200-3600 cm⁻¹. core.ac.uk For primary amines, this often manifests as a doublet. utdallas.edu In derivatives where the amine is part of an amide, a characteristic N-H band is observed in the range of 3245–3369 cm⁻¹. jetir.org

Other important absorptions include:

C=C stretching of the aromatic rings, which are found in the 1400-1600 cm⁻¹ region. jetir.org

C-O stretching of the furan (B31954) ring, typically observed around 1048-1288 cm⁻¹. jetir.orgtandfonline.com

C-N stretching , which appears in the 1156-1267 cm⁻¹ range. jetir.orgtandfonline.com

For substituted derivatives, additional peaks will be present. For example, a carbonyl (C=O) group in an amide derivative will show a strong absorption between 1650-1800 cm⁻¹. core.ac.uk Specifically, for N-(2-methoxy-3-dibenzofuranyl) acetamide (B32628) derivatives, the C=O stretch is seen around 1670 cm⁻¹. tandfonline.com

Table 2: Key IR Absorption Frequencies for a 1-Aminodibenzofuran Derivative jetir.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3429 | Medium |

| C=C Stretch (Aromatic) | 1429 - 1496 | Medium to Strong |

| C-N Stretch | 1162 - 1264 | Medium |

| C-O Stretch (Furan) | 844 - 1054 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound and its derivatives by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. utdallas.edu The resulting spectrum is sensitive to the extent of conjugation in the molecule.

The UV-Vis spectrum of a Schiff base derived from this compound exhibits two main absorption bands at 36,630 cm⁻¹ and 29,673 cm⁻¹, which are attributed to π → π* and n → π* transitions within the conjugated system. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the dibenzofuran core, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajol.infomdpi.com For example, substitution with electron-withdrawing or electron-donating groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net

Table 3: UV-Vis Absorption Data for a Schiff Base of this compound researchgate.net

| Transition | Absorption Maximum (cm⁻¹) |

|---|---|

| π → π | 36,630 |

| n → π | 29,673 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. utdallas.edu

For this compound, the molecular ion peak (M⁺) is observed at an m/z of 183, corresponding to its molecular weight. nih.gov The mass spectrum of 1-aminodibenzofuran derivatives often shows an M+1 peak, which corresponds to the calculated molecular weight. jetir.org For example, a derivative of 1-aminodibenzofuran shows an LCMS [M+1]⁺ peak at m/z 184.21. jetir.org

The fragmentation pattern provides valuable structural information. In aminodibenzofurans, characteristic fragmentation includes the loss of CO and HCO, resulting in ion peaks at [M–CO]⁺ (m/z 155) and [M–HCO]⁺ (m/z 154). aip.org For 3-nitrodibenzofuran, a precursor, the molecular ion peak is at m/z 213, with a fragment ion corresponding to the loss of NO₂ at m/z 46.

Table 4: Mass Spectrometry Data for this compound nih.gov

| Ion | m/z |

|---|---|

| [M]⁺ | 183 |

| [M+1]⁺ | 184 |

| [M-CO]⁺ | 155 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as radicals or transition metal complexes. In the context of this compound, ESR is particularly relevant for characterizing its metal complexes.

For instance, the ESR spectrum of a Cu(II) complex with a Schiff base derived from this compound provides information about the geometry and the nature of the metal-ligand bonding. researchgate.net The calculated g-values from the spectrum can indicate the degree of covalent character in the metal-ligand bond and the geometry around the copper ion. researchgate.net Similarly, Co(II) complexes of this ligand have been studied using ESR to determine their magnetic properties and coordination environment. researchgate.net This technique is not applicable to the diamagnetic this compound molecule itself but is crucial for understanding its coordination chemistry.

X-ray Diffraction Crystallography for Solid-State Structural Determination

This powerful method would provide definitive proof of the planarity of the dibenzofuran ring system, the orientation of the amino group, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For example, in a study of a related isobenzofuran (B1246724) derivative, the compound was found to crystallize in the triclinic space group P-1, and the analysis revealed detailed information about its molecular geometry. arabjchem.org

Theoretical and Computational Chemistry of 3 Aminodibenzofuran

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure of molecules and their resulting chemical phenomena. warwick.ac.uk Computational methods like Density Functional Theory (DFT) have become particularly popular for calculating the molecular and electronic properties of chemical systems. mdpi.com DFT, which is grounded in the Hohenberg-Kohn theorems, uses the electron density to determine the ground-state energy and other properties of a many-electron system. d-nb.info These calculations are instrumental in predicting the reactivity of molecules. d-nb.infomdpi.com

For aromatic amines like 3-ADBF, significant efforts have been made to use DFT calculations to understand the energy profiles of metabolic pathways, such as hydroxylation. researchgate.net The prediction of mutagenic potential for these compounds remains a challenge, often attributed to difficulties in accurately estimating parameters like electron affinity or the resonance stabilization of intermediates. researchgate.net

Key reactivity descriptors derived from DFT calculations help in rationalizing and predicting chemical behavior. These include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability.

Chemical Potential (μ) and Hardness (η) : These global reactivity indices quantify the tendency of electron density to escape from the system and the resistance to change in its electron distribution, respectively. mdpi.comfrontiersin.org

Fukui Functions : This local reactivity descriptor identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack by analyzing the change in electron density when the total number of electrons is altered. mdpi.comd-nb.info

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution within a molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively. mdpi.com

By calculating these properties for 3-ADBF, researchers can predict which sites on the molecule are most likely to be involved in the metabolic reactions that lead to its activation into a carcinogen.

| Computational Method | Calculated Property | Significance for 3-Aminodibenzofuran Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies | Indicates the susceptibility of the amino group to oxidation, the initial step in metabolic activation. |

| DFT | Molecular Electrostatic Potential (MESP) | Identifies electron-rich regions (e.g., the amino group and oxygen atom) as likely sites for electrophilic interaction and metabolism. |

| DFT | Fukui Functions | Pinpoints specific atoms most susceptible to electrophilic attack (metabolic enzymes) or nucleophilic attack (by DNA after activation). mdpi.comd-nb.info |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Helps understand the molecule's photochemistry and the potential for photo-induced toxicity. warwick.ac.uk |

Computational Modeling of Metabolic Pathways and Adduct Formation

This compound is a potent bladder carcinogen whose toxicity is dependent on its metabolic activation. researchgate.netnih.gov Experimental studies have shown that 3-ADBF is first oxidized to N-hydroxy-3-aminodibenzofuran by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This intermediate is then further activated by sulfotransferases (SULTs), which mediate the sulfation of the hydroxyl group. researchgate.netnih.gov The resulting sulfate (B86663) conjugate is a highly reactive electrophile that can form covalent adducts with nucleophilic sites on proteins and, crucially, on DNA. researchgate.netnih.gov The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. nih.gov

Computational modeling provides a framework for investigating these complex biological processes. plos.orgbiorxiv.orgfrontiersin.org Using methods like DFT, chemists can model the reaction energetics of each metabolic step, from the initial oxidation by CYP enzymes to the formation of the ultimate carcinogenic nitrenium ion. These models can help identify the specific P450 and SULT isoforms most likely involved and predict the stability and reactivity of the various metabolic intermediates.

Furthermore, computational studies can simulate the interaction of the activated 3-ADBF metabolite with DNA. By modeling the formation of covalent adducts at different positions on DNA bases (e.g., the C8 position of guanine), researchers can gain insight into how these lesions distort the DNA helix. nih.govontosight.ai Such structural changes can interfere with DNA replication and repair mechanisms, explaining the mutagenic consequences observed experimentally. nih.gov Multiscale computational approaches, combining DFT and molecular dynamics (MD), are particularly powerful for studying how these adducts are processed by DNA polymerases. rsc.org

| Metabolic Step | Reactant | Enzyme Class (Modeled) | Product | Computational Approach |

|---|---|---|---|---|

| N-oxidation | This compound | Cytochrome P450 (CYP) | N-hydroxy-3-aminodibenzofuran | QM/MM, Molecular Docking |

| O-sulfation | N-hydroxy-3-aminodibenzofuran | Sulfotransferase (SULT) | N-sulfonyloxy-3-aminodibenzofuran | Molecular Docking, DFT |

| Heterolysis | N-sulfonyloxy-3-aminodibenzofuran | (Spontaneous) | Nitrenium Ion (reactive electrophile) | DFT (Reaction Energetics) |

| Adduct Formation | Nitrenium Ion | DNA (e.g., Guanine) | DNA Adduct | DFT, Molecular Dynamics |

Quantitative Structure-Activity/Mutagenicity Relationship (QSAR/QSMR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity. ceur-ws.org When applied to toxicity, this is often specified as QSMR for mutagenicity. These models are built from datasets of compounds with known activities and are used to predict the properties of new or untested chemicals, making them valuable for regulatory purposes and drug development. ceur-ws.orgsemanticscholar.org

For primary aromatic amines, a class to which 3-ADBF belongs, numerous QSAR models have been developed to predict their mutagenicity in the Ames test. researchgate.neteuropa.eu These models use various molecular descriptors calculated from the chemical structure, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular shape), or hydrophobic (e.g., logP). semanticscholar.org The goal is to create a mathematical equation that links these descriptors to the observed mutagenic potency.

Key aspects of QSAR/QSMR studies for aromatic amines include:

Descriptor Selection : Identifying the molecular properties most critical for mutagenicity. For aromatic amines, electronic properties related to the ease of N-oxidation and the stability of the resulting nitrenium ion are often paramount.

Model Building : Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVM) to construct the predictive model. semanticscholar.org

Validation : Rigorously testing the model's predictive power using internal and external sets of chemicals not used in the model's creation. semanticscholar.org

Given that 3-ADBF is a known potent mutagen, it can serve as a key data point in the development and validation of QSAR models for aromatic amines. researchgate.net Such models help to identify the specific structural features of the dibenzofuran (B1670420) scaffold and the amino group substitution that contribute to its high mutagenic activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as 3-ADBF or its metabolites, interacts with a biological macromolecule (target) like an enzyme or DNA. nottingham.ac.uknih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nottingham.ac.uk For 3-ADBF, docking could be used to:

Simulate the binding of 3-ADBF to the active site of various Cytochrome P450 enzymes to predict which isoforms are responsible for its initial metabolism.

Model the interaction of the N-hydroxy metabolite with Sulfotransferase enzymes to understand the second step of metabolic activation.

Dock Schiff base derivatives of this compound into the active sites of microbial proteins, as has been done to explore their potential antibacterial activity. acgpubs.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecular systems over time. nih.govmdpi.com After a ligand is docked, an MD simulation can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. biorxiv.org For instance, an MD simulation of a 3-ADBF-DNA adduct could reveal how the adduct alters the flexibility and structure of the DNA double helix, providing a dynamic picture of the damage. nih.gov Similarly, MD simulations of the catalytic cycle of enzymes metabolizing 3-ADBF can offer a deeper understanding of the entire activation process. mdpi.com

Together, these simulation techniques provide an atomic-level view of the interactions that underpin the biological activity of 3-ADBF, guiding further experimental research. biorxiv.orgnih.gov

| Technique | Biological Target | Ligand | Information Gained |

|---|---|---|---|

| Molecular Docking | Cytochrome P450 (CYP) enzymes | This compound | Binding affinity, orientation in the active site, prediction of key metabolizing isoforms. nottingham.ac.uk |

| Molecular Docking | Sulfotransferase (SULT) enzymes | N-hydroxy-3-aminodibenzofuran | Preferred binding mode for the second activation step. |

| Molecular Dynamics | CYP or SULT enzyme complex | Metabolites of this compound | Stability of the ligand-protein complex, dynamic interactions, conformational changes during binding. nih.govmdpi.com |

| Molecular Dynamics | DNA double helix | This compound-DNA adduct | Structural distortion of DNA, changes in helix flexibility, stability of the adducted structure. nih.gov |

Research on the Environmental Fate and Ecotoxicological Implications of Dibenzofuran Amines

Biodegradation and Biotransformation Studies in Environmental Compartments

The major transformation process for aromatic amines in the environment is oxidation, often facilitated by naturally occurring minerals like manganese dioxide (MnO2). This process can lead to polymerization and the binding of these compounds to organic matter in soil and sediment.

In biological systems, the biotransformation of 3-aminodibenzofuran (3-ADBF) is a key area of study. Research has shown that this compound undergoes metabolic activation, a process that can alter its toxicity. In vitro and in vivo studies have demonstrated that 3-ADBF is oxidized by cytochrome P450 enzymes to form a hydroxylamine (B1172632) derivative. nih.gov This intermediate can then undergo further reaction through sulfation, a process mediated by sulfotransferase enzymes. nih.gov The resulting sulfate (B86663) conjugate is a reactive metabolite. nih.gov This metabolic activation pathway is significant as it can lead to the formation of adducts with proteins, a mechanism linked to cytotoxicity. nih.gov

While specific microbial degradation pathways for this compound are not extensively documented, research on the broader class of dibenzofurans offers valuable parallels. For instance, some bacterial strains, such as Sphingomonas wittichii RW1, are capable of degrading dibenzofuran (B1670420) and some of its chlorinated derivatives. researchgate.net The degradation pathway often begins with a dioxygenase enzyme attacking the aromatic ring, a common initial step in the breakdown of polycyclic aromatic compounds. researchgate.net Similarly, the degradation of other aromatic amines often involves initial enzymatic reactions like dioxygenation, deamination, or hydroxylation, which break down the stable aromatic structure and typically lead to ring cleavage. nih.gov These processes are fundamental to the natural attenuation of such compounds in soil and water environments. nih.govresearchgate.netagriculturejournals.cz

Bioaccumulation Potential and Food Chain Transfer

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. For persistent organic pollutants, this can lead to the concentration of the chemical in organisms over time and its transfer up the food chain (biomagnification).

Dibenzofurans as a class of compounds are recognized for their persistence in the environment. Due to their chemical stability and hydrophobicity (low water solubility), they tend to adsorb to soil and sediment particles. canada.ca Sediment often acts as the primary environmental sink for these compounds. canada.ca

The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. europa.euresearchgate.net A high BCF value suggests a high potential for accumulation. While specific BCF data for this compound is limited, data for the parent compound, dibenzofuran, and its chlorinated derivatives indicate a potential for bioconcentration in aquatic organisms. europa.euresearchgate.netservice.gov.uk For example, studies on polychlorinated dibenzofurans (PCDFs) have shown they can bioconcentrate in fish and other aquatic life. epa.gov The transfer of these accumulated chemicals occurs as smaller organisms are consumed by larger ones, leading to higher concentrations at successively higher trophic levels in the food web. europa.euscholaris.ca

Table 1: Factors Influencing Bioaccumulation of Aromatic Compounds

| Factor | Description | Relevance to this compound |

|---|---|---|

| Persistence | The ability of a chemical to resist degradation in the environment. | Dibenzofurans are known to be persistent, suggesting a longer window for uptake by organisms. canada.ca |

| Hydrophobicity (Log Kow) | The tendency of a chemical to partition into lipids (fats) rather than water. Higher values indicate greater potential for bioaccumulation. | Aromatic compounds with high Log Kow values are more likely to accumulate in the fatty tissues of organisms. europa.eumdpi.com |

| Metabolism | The ability of an organism to break down (metabolize) a chemical. | Rapid metabolism can reduce bioaccumulation. The biotransformation of 3-ADBF into reactive metabolites influences its persistence and interaction within the organism. nih.gov |

| Trophic Level | The position an organism occupies in a food chain. | Chemicals can become more concentrated at higher trophic levels through biomagnification. europa.euscholaris.ca |

Advanced Methodologies for Ecotoxicological Assessment of Aromatic Amines and Heterocycles

To understand the potential ecological risk of compounds like this compound, a range of standardized testing protocols and advanced assessment methodologies are employed. These methods evaluate the toxicity of chemicals to various organisms representing different components of an ecosystem. ca.goveuropa.eu

Ecotoxicology integrates toxicology, ecology, and chemistry to study the effects of toxic substances on ecosystems. ca.gov Assessments often move from evaluating effects on individual organisms to understanding impacts at the population, community, and ecosystem levels.

The aquatic environment is a primary concern for pollutants like aromatic amines. canada.camdpi.com Standardized tests are used to determine the concentrations at which a chemical causes harmful effects to aquatic life. These tests typically expose organisms like fish, invertebrates (e.g., daphnids), and algae to the chemical under controlled laboratory conditions. rsc.orgconcawe.eu

Key endpoints in these tests include:

LC₅₀ (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of a test population over a specific duration.

EC₅₀ (Effective Concentration 50): The concentration that causes a specific non-lethal effect (e.g., immobilization in daphnids, growth inhibition in algae) in 50% of the test population. rsc.orgnih.gov

NOEC (No-Observed-Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed. europa.eu

Table 2: Common Aquatic Ecotoxicity Tests for Aromatic Amines and Heterocycles

| Test Organism | Test Type | Endpoint | Standard Guideline (Example) |

|---|---|---|---|

| Fish (e.g., Rainbow Trout, Zebrafish) | Acute | 96-hour LC₅₀ | OECD 203 |

| Invertebrate (e.g., Daphnia magna) | Acute | 48-hour EC₅₀ (Immobilization) | OECD 202 |

| Algae (e.g., Raphidocelis subcapitata) | Growth Inhibition | 72-hour EC₅₀ (Growth Rate) | OECD 201 |

| Bacteria (e.g., Aliivibrio fischeri) | Luminescence Inhibition | 15/30-minute EC₅₀ | ISO 11348-3 |

For poorly water-soluble substances like many heterocyclic aromatic compounds, specialized methods like using water-accommodated fractions (WAFs) are employed to ensure that the test results reflect realistic exposure scenarios. concawe.eu

Soil contamination is another significant environmental concern. Terrestrial ecotoxicity tests evaluate the effects of chemicals on soil-dwelling organisms and plants. These tests help in assessing the risk to soil health and the potential for contaminants to enter the terrestrial food chain. europa.eu

Standard protocols involve exposing organisms such as earthworms, springtails, and various plant species to soil treated with the chemical of interest.

Table 3: Common Terrestrial Ecotoxicity Tests

| Test Organism | Test Type | Endpoint | Standard Guideline (Example) |

|---|---|---|---|

| Earthworm (e.g., Eisenia fetida) | Acute | 14-day LC₅₀ | OECD 207 |

| Earthworm (e.g., Eisenia fetida) | Chronic | 56-day EC₅₀, NOEC (Reproduction) | OECD 222 |

| Enchytraeids (Enchytraeus sp.) | Chronic | Reproduction Test (EC₅₀, NOEC) | OECD 220 |

| Springtail (Folsomia candida) | Chronic | Reproduction Test (EC₅₀, NOEC) | ISO 11267 |

| Plants (e.g., Barley, Radish, Rape) | Seedling Emergence & Growth | 14-21 day EC₅₀, NOEC (Biomass) | OECD 208 |

These tests provide crucial data for calculating risk quotients, which compare the predicted environmental concentration of a substance to its toxicological endpoints to determine the level of risk. europa.eu

In the real world, organisms are rarely exposed to a single chemical. Instead, they encounter complex mixtures of pollutants. europa.eupan-uk.org The combined action of these chemicals can result in a "cocktail effect," where the total toxicity of the mixture is different from the sum of the toxicities of the individual components. pan-uk.orgtame-water.com

Several types of interactions can occur in a chemical mixture: tame-water.com

Additive Effect: The combined effect is equal to the sum of the individual effects.

Synergistic Effect: The combined effect is greater than the sum of the individual effects. tame-water.com

Antagonistic Effect: The combined effect is less than the sum of the individual effects. tame-water.com

Potentiation: A substance that is not toxic on its own increases the toxicity of another substance. tame-water.com

Assessing the toxicity of mixtures is a significant challenge in ecotoxicology. pan-europe.infoauctoresonline.org Human and environmental risk assessments are increasingly recognizing the need to move beyond single-substance evaluations to consider the cumulative risks from simultaneous exposure to multiple chemicals. chemtrust.orgeuropa.eu Methodologies for this include component-based approaches, which use data on the individual chemicals to predict the mixture's toxicity, and whole-mixture testing, where the actual environmental sample is tested directly. pan-europe.info Studies on mixtures of aromatic amines and other pollutants have shown that combination effects are a critical consideration for accurate environmental risk assessment. nih.govmdpi.com

Emerging Research Applications and Future Perspectives for 3 Aminodibenzofuran

Potential in Catalysis and Advanced Materials

The unique structural and electronic properties of 3-aminodibenzofuran have positioned it as a compound of interest in the fields of catalysis and advanced materials. Its planar, electron-rich heterocyclic system serves as a versatile scaffold for the development of novel ligands and functional organic materials.

Use as Ligands in Metal-Catalyzed Reactions

This compound and its derivatives are increasingly being explored as ligands in metal-catalyzed reactions. The amino group provides a key coordination site for transition metals, and the dibenzofuran (B1670420) backbone can be modified to tune the steric and electronic properties of the resulting metal complexes.

Schiff bases derived from this compound have been synthesized and used to form complexes with various transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). researchgate.netresearchgate.net For instance, the condensation reaction of this compound with thiophene-2-carboxaldehyde yields a bidentate NS donor Schiff base ligand. researchgate.net The resulting metal complexes have been characterized by various spectroscopic and analytical techniques, revealing different geometries such as octahedral for Co(II), Ni(II), and Cu(II) and tetrahedral for Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net These metal complexes have shown potential applications in catalysis. researchgate.net The synthetic flexibility of Schiff base complexes derived from this compound allows for the creation of catalysts with selectivity and sensitivity towards a variety of metal atoms. researchgate.net

The following table summarizes the geometries of some metal complexes with Schiff bases derived from this compound:

| Metal Ion | Geometry | Reference |

| Co(II) | Octahedral | researchgate.netresearchgate.net |

| Ni(II) | Octahedral | researchgate.netresearchgate.net |

| Cu(II) | Octahedral | researchgate.netresearchgate.net |

| Zn(II) | Tetrahedral | researchgate.netresearchgate.net |

| Cd(II) | Tetrahedral | researchgate.netresearchgate.net |

| Hg(II) | Tetrahedral | researchgate.netresearchgate.net |

Integration into Organic Electronic Materials

The dibenzofuran moiety is a recognized component in the design of organic electronic materials due to its rigid and planar structure, which can facilitate intermolecular charge transport. The incorporation of an amino group at the 3-position can further modulate the electronic properties, making this compound a promising building block for organic semiconductors.

Furan-containing compounds, in general, are of interest for organic electronics because furan (B31954) is derivable from sustainable sources. ntu.edu.sg The synthesis and characterization of conjugated molecules based on furan are central to developing new materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ntu.edu.sgwikipedia.orgresearchgate.net The unique structure of this compound makes it a candidate for creating novel organic electronic materials with tailored properties. solubilityofthings.com

Applications in Additive Manufacturing for Catalytic Devices

Additive manufacturing, or 3D printing, offers a revolutionary approach to fabricating complex catalytic devices with precisely controlled architectures. mdpi.commmu.ac.uk This technology allows for the creation of catalysts with optimized flow dynamics, heat and mass transfer, and surface area, which are critical for enhancing catalytic performance. mdpi.com

While direct applications of this compound in additive manufacturing are still emerging, the ability to incorporate functional organic molecules into 3D-printed structures opens up new possibilities. For instance, ligands like those derived from this compound could be integrated into 3D-printed supports to create highly efficient and reusable catalytic systems. mmu.ac.uk The development of catalytic inks containing metal-organic frameworks or other catalyst precursors is an active area of research. mdpi.com Additive manufacturing has been used to create ceramic and metal supports for catalysts, and the immobilization of catalysts through 3D printing can facilitate their recovery and use in continuous flow reactions. mdpi.comtum.de

Advancements in Drug Discovery and Development Based on Aminodibenzofuran Scaffolds

The aminodibenzofuran scaffold is gaining recognition as a "privileged structure" in drug discovery. mdpi.comnih.gov This term refers to molecular frameworks that can bind to a range of biological targets, making them valuable starting points for the design of new therapeutic agents. mdpi.com The unique three-dimensional shape and chemical properties of the aminodibenzofuran core allow for diverse interactions with biological macromolecules.

Design and Synthesis of Novel Therapeutic Agents

The 3-aminobenzofuran scaffold, a substructure of this compound, is considered a significant class of compounds in the advancement of medical treatments. mdpi.com Its unique structural features hold promise for the development of novel therapeutic agents. mdpi.com The synthesis of derivatives based on this scaffold is an active area of research aimed at producing compounds with a wide range of biological activities. rsc.orgmdpi.com

For example, research has shown that derivatives of this compound exhibit potential as anticancer agents. mdpi.com The design and synthesis of new compounds often involve creating libraries of molecules around a core scaffold and screening them for activity against specific diseases. rsc.org For instance, the synthesis of pyrimidine-based 2-aminobenzothiazole (B30445) derivatives has yielded compounds with potent anticancer activity. rsc.org

Strategies for Modulating Biological Activity through Structural Modifications

A key strategy in drug development is the systematic modification of a lead compound's structure to optimize its biological activity and pharmacokinetic properties. nih.gov The aminodibenzofuran scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its interaction with biological targets.

Strategies for modifying the biological activity of aminodibenzofuran-based compounds include:

Substitution on the aromatic rings: Introducing different functional groups onto the benzene (B151609) rings can alter the molecule's electronics, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a target.

Introduction of additional functional groups: Attaching other pharmacologically relevant moieties to the dibenzofuran core can lead to hybrid molecules with enhanced or novel activities.

An example of this is the study of dibenzofuranylethylamines as 5-HT2A/2C receptor agonists, where modifications to the core structure influence receptor affinity and functional activity. acs.org The metabolic activation of this compound itself has been studied, indicating that its N-hydroxylation and subsequent conjugation play a role in its biological effects, which is a critical consideration in drug design. tandfonline.comresearchgate.net Understanding these structure-activity relationships is crucial for designing safer and more effective drugs based on the aminodibenzofuran scaffold. nih.gov

Current Challenges and Future Research Directions for this compound

The unique chemical architecture of this compound (3-ADBF), featuring a tricyclic dibenzofuran system with a reactive amino group, positions it as a valuable building block in medicinal chemistry and materials science. ontosight.aisolubilityofthings.com However, the progression of this compound from a laboratory curiosity to a widely applied scaffold is met with significant hurdles, primarily concerning its synthesis and inherent toxicity. Overcoming these challenges while exploring new applications defines the future trajectory of 3-ADBF research.

Current Challenges

The primary obstacles in the widespread utilization of this compound and its derivatives revolve around synthetic efficiency and toxicological concerns.

常见问题

Basic Research Questions

Q. How is 3-Aminodibenzofuran structurally characterized using spectroscopic methods?

- Methodological Answer : this compound (C₁₂H₉NO, MW 183.21) is characterized via mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and amine group signals, while infrared (IR) spectroscopy identifies N-H stretching (~3400 cm⁻¹) and aromatic C=C/C-N bonds. X-ray crystallography may validate the planar dibenzofuran scaffold and amine positioning .

Q. What synthetic routes are employed to prepare this compound?

- Methodological Answer : Common methods include:

- Reductive Amination : Reduction of 3-nitro-dibenzofuran using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .

- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of dibenzofuran halides with ammonia equivalents .

- Substitution Reactions : Nucleophilic aromatic substitution (e.g., amination of halogenated dibenzofurans under basic conditions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers away from oxidizers. Spills require neutralization with absorbent materials (e.g., vermiculite) and disposal as hazardous waste. Acute aquatic toxicity necessitates containment to prevent environmental release .

Advanced Research Questions

Q. How does this compound act as a carcinogen, and what are its metabolic activation pathways?

- Methodological Answer : this compound undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A2) to form N-hydroxy intermediates. Subsequent sulfotransferase (SULT)-mediated sulfonation generates electrophilic nitrenium ions that bind DNA, causing mutations in bladder and liver tissues. Rodent models show sex-dependent carcinogenicity (higher potency in males) due to hormonal modulation of metabolic enzymes . In vitro assays (Ames test, Comet assay) and in vivo carcinogenicity studies (OECD TG 451) are used to assess genotoxicity .

Q. What methodological biases should be mitigated when designing studies on this compound’s toxicological effects?

- Methodological Answer :

- Allocation Concealment : Randomize treatment groups to avoid selection bias; use blinded syringes or coded samples .

- Blinding : Double-blind protocols prevent observer bias in subjective endpoints (e.g., histopathology scoring) .

- Exclusion Criteria : Predefine exclusion rules to minimize post-randomization bias. Report all exclusions transparently .

- Statistical Power : Use power analysis to ensure sample sizes detect meaningful effect sizes (e.g., ≥80% power with α=0.05) .

Q. How does this compound inhibit bacterial quorum sensing, and what computational tools validate these interactions?

- Methodological Answer : Molecular docking (AutoDock4/Vina) predicts binding to LasI (autoinducer synthase) and LasR (transcription regulator) in Pseudomonas aeruginosa. Hydrophobic pockets (e.g., Phe105, Val148) and hydrogen bonds (Ile107) stabilize ligand-receptor complexes . In vitro validation uses reporter strains (e.g., lasB-gfp) to quantify inhibition of virulence factor production (e.g., pyocyanin) .

Q. What strategies resolve contradictory data in this compound’s dose-response relationships?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity (I² statistic) .

- Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those with inadequate blinding) .

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile in vitro/in vivo disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。